(R)-Bufuralol Hydrochloride

説明

®-Bufuralol Hydrochloride is a chiral compound used primarily as a beta-adrenergic receptor antagonist. It is known for its role in the study of stereoselective drug metabolism and pharmacokinetics. The compound is often used in research to understand the enantioselective behavior of drugs in biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bufuralol Hydrochloride typically involves the resolution of racemic bufuralol. One common method is the use of chiral chromatography to separate the enantiomers. Another approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity during the synthesis process.

Industrial Production Methods

In industrial settings, the production of ®-Bufuralol Hydrochloride may involve large-scale chiral resolution techniques or asymmetric synthesis methods. These processes are optimized for high yield and purity, often employing advanced chromatographic techniques and chiral catalysts.

化学反応の分析

Types of Reactions

®-Bufuralol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example

生物活性

(R)-Bufuralol Hydrochloride is a chiral compound recognized for its significant biological activity, particularly as a non-selective antagonist of beta-adrenergic receptors with partial agonist properties. This article delves into its pharmacological profile, mechanisms of action, metabolic pathways, and clinical implications based on diverse research findings.

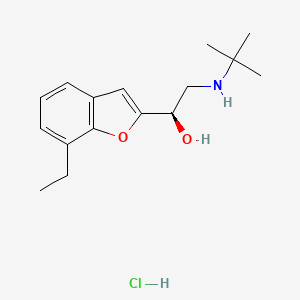

- Chemical Formula : C₁₆H₂₄ClNO₂

- Molecular Weight : Approximately 283.82 g/mol

- Structure : Characterized by a benzofuran moiety, contributing to its pharmacological effects.

(R)-Bufuralol acts primarily as a beta-adrenergic receptor antagonist , which means it blocks the effects of catecholamines (like adrenaline) on these receptors. However, its partial agonist activity allows it to activate the receptors to a lesser extent, providing a unique dual action that can be beneficial in managing cardiovascular conditions.

Key Effects:

- Decreased Heart Rate : By blocking beta-1 receptors, it reduces heart rate and myocardial contractility.

- Blood Pressure Regulation : It can lower blood pressure through its antagonistic effects on beta-adrenergic signaling pathways.

- Respiratory Effects : Its action on beta-2 receptors may influence bronchial smooth muscle tone.

Pharmacokinetics

A study involving human subjects assessed the pharmacodynamics and pharmacokinetics of bufuralol. Key findings include:

- Duration of Action : Bufuralol exhibited a prolonged effect on exercise-induced tachycardia, with significant reductions in heart rate persisting up to 24 hours post-administration at higher doses (60 and 120 mg) .

- Plasma Elimination Half-Life : Reported half-lives varied between 2.61 hours and 4.85 hours depending on individual metabolic differences .

Metabolism

Bufuralol is metabolized primarily through the cytochrome P450 enzyme system, specifically CYP2D6 and CYP1A2. Research indicates:

- CYP2D6 Activity : Variants in the human P450 oxidoreductase gene can significantly affect bufuralol metabolism, leading to variations in drug response among individuals .

- Hydroxylation Pathways : The primary metabolic pathway involves hydroxylation at the 1'-position, yielding active metabolites that contribute to its pharmacological profile .

Clinical Applications

This compound has been utilized in various clinical settings:

- Hypertension Management : Its ability to lower blood pressure makes it a candidate for treating hypertension.

- Heart Failure Treatment : The partial agonist activity may provide a therapeutic advantage in heart failure patients by balancing receptor blockade with some level of stimulation.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of bufuralol:

- Exercise Tolerance Study : In a double-blind trial comparing bufuralol with propranolol, bufuralol demonstrated comparable efficacy in reducing exercise tachycardia but with fewer side effects at lower doses .

- Genetic Variability in Drug Metabolism : A study highlighted how genetic variations in P450 enzymes influenced bufuralol's metabolism, indicating that personalized medicine approaches could optimize treatment outcomes .

- Drug Interaction Studies : Investigations into potential drug-drug interactions revealed that bufuralol's metabolism could be affected by co-administered drugs that inhibit or induce CYP enzymes, necessitating careful monitoring in polypharmacy scenarios .

Comparative Analysis

| Property | This compound | Propranolol |

|---|---|---|

| Beta-Receptor Activity | Non-selective antagonist with partial agonism | Non-selective antagonist |

| Duration of Action | Up to 24 hours | Variable; shorter than bufuralol |

| Common Uses | Hypertension, heart failure | Hypertension, anxiety |

| Side Effects | Generally well-tolerated | More pronounced side effects |

科学的研究の応用

Pharmacological Properties

Beta-Adrenergic Blocking Activity

Bufuralol functions as a non-selective beta-adrenergic blocker, affecting both β1 and β2 receptors. This dual action leads to a decrease in heart rate and blood pressure, making it useful in managing cardiovascular conditions. In animal studies, bufuralol demonstrated comparable efficacy to propranolol, another well-known beta-blocker, but with some intrinsic sympathomimetic activity that may influence its clinical applications .

Clinical Applications

Hypertension Management

Clinical trials have shown that bufuralol effectively reduces exercise-induced tachycardia and hypertension. A study involving subjects who received bufuralol indicated significant reductions in heart rate during physical exertion compared to placebo treatments . This property makes it a candidate for managing hypertension and related cardiovascular disorders.

Asthma and COPD Treatment

Due to its ability to relax bronchial muscles, bufuralol has potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its non-selective nature allows it to facilitate airway dilation, improving airflow in patients experiencing bronchospasm .

Research Applications

In Vitro Studies

Bufuralol has been employed in various in vitro studies to investigate its effects on cellular mechanisms. Research indicates that it can modulate neurotransmitter release and influence the activity of certain ion channels, providing insights into its role in neuropharmacology .

Animal Models

In vivo studies using animal models have explored the pharmacokinetics and pharmacodynamics of bufuralol. For instance, experiments demonstrated that bufuralol could reduce mean arterial blood pressure and increase blood flow in specific vascular beds, showcasing its potential utility in cardiovascular research .

-

Cardiovascular Effects

A clinical trial involving eight participants assessed the impact of bufuralol on exercise heart rates. Results indicated that bufuralol significantly reduced heart rates at various dosages compared to placebo, highlighting its effectiveness as a beta-blocker in real-world scenarios . -

Respiratory Function Improvement

In another study focusing on asthma patients, bufuralol was administered alongside standard treatments. The results showed improved lung function tests post-treatment, suggesting its beneficial role as an adjunct therapy for respiratory conditions . -

Neuropharmacological Insights

Research examining bufuralol's effects on neurotransmitter release revealed that it could enhance the release of certain neurotransmitters while inhibiting others, providing a deeper understanding of its potential applications in treating anxiety and depression-related disorders .

特性

IUPAC Name |

(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206416 | |

| Record name | Bufuralol hydrochloride, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-11-7 | |

| Record name | 2-Benzofuranmethanol, α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57704-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUFURALOL HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVT91ZYUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Bufuralol hydrochloride impact corneal permeability compared to other beta-blocking agents?

A1: Research comparing Bufuralol hydrochloride to Acebutolol hydrochloride and Timolol maleate revealed key insights into corneal penetration. While in vitro studies showed an inverse relationship between corneal permeability coefficients and the time taken to reach peak concentration in the aqueous humor (Tmax) [], the in vivo findings for Bufuralol hydrochloride and Timolol maleate didn't strictly adhere to this pattern []. This discrepancy suggests potential variations in distribution and/or elimination processes among these drugs []. Notably, despite Bufuralol hydrochloride's higher lipophilicity, the study proposes the existence of aqueous boundary layers within the cornea, resulting in Bufuralol hydrochloride and Timolol maleate demonstrating comparable effective permeability coefficients in vivo [].

Q2: What is the influence of Bufuralol hydrochloride on hemodynamic parameters in the presence of Isoproterenol?

A2: A study investigating the hemodynamic characteristics of Bufuralol hydrochloride employed Isoproterenol to assess its effects. Researchers observed a rightward shift in the dose-response curve for heart rate and cardiac output under Isoproterenol infusion following beta-receptor blockade by Bufuralol hydrochloride []. This shift indicates a blockade of the beta-1 receptors []. Further, the anticipated reduction in peripheral resistance, typically associated with beta-2 receptor blockade, was also shifted rightward []. These findings solidify Bufuralol hydrochloride's classification as a non-specific beta-blocking agent, demonstrating affinity for both beta-1 and beta-2 receptors [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。